Lithium trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

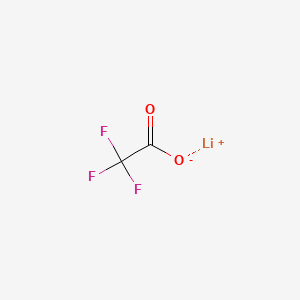

Lithium trifluoroacetate is a chemical compound with the formula CF₃CO₂Li. It is the lithium salt of trifluoroacetic acid. This compound is known for its high solubility in water and organic solvents, making it a versatile reagent in various chemical processes. It is commonly used in organic synthesis, particularly in the preparation of trifluoromethylated compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium trifluoroacetate can be synthesized through the neutralization of trifluoroacetic acid with lithium hydroxide or lithium carbonate. The reaction is typically carried out in an aqueous medium, followed by evaporation of the solvent to obtain the solid product.

Industrial Production Methods: In industrial settings, this compound is produced by reacting trifluoroacetic acid with lithium hydroxide or lithium carbonate under controlled conditions. The reaction mixture is then concentrated and crystallized to yield the pure compound.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.

Reduction Reactions: It can act as a reducing agent in certain organic reactions, facilitating the reduction of various functional groups.

Complex Formation: this compound can form complexes with metals, which are useful in catalysis and other applications.

Common Reagents and Conditions:

Nucleophiles: Such as amines, alcohols, and thiols.

Reducing Agents: Such as lithium aluminum hydride.

Catalysts: Transition metals like palladium and platinum.

Major Products Formed:

Trifluoromethylated Compounds: These are often the major products when this compound is used in substitution reactions.

Reduced Organic Compounds: When used as a reducing agent, it can produce alcohols, amines, and other reduced species.

Scientific Research Applications

Lithium trifluoroacetate finds numerous applications across diverse research and industrial processes:

Organic Synthesis: It is used as a reagent in the synthesis of trifluoromethylated compounds, which are valuable in pharmaceuticals and agrochemicals.

Polymerization Reactions: Acts as a catalyst in the polymerization of certain monomers, leading to the formation of specialized polymers.

Mass Spectrometry: Used as an additive in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to enhance the detection of phospholipids and other biomolecules.

Battery Technology: Investigated as an electrolyte additive in lithium-sulfur batteries to improve performance and stability.

Mechanism of Action

The mechanism by which lithium trifluoroacetate exerts its effects varies depending on the application:

In Organic Synthesis: It acts as a nucleophile or reducing agent, participating in various chemical transformations.

In Polymerization: It facilitates the initiation and propagation steps of polymerization reactions.

In Mass Spectrometry: Enhances ionization efficiency and improves the detection sensitivity of analytes.

In Batteries: It interacts with lithium polysulfides, forming stable complexes that reduce the shuttle effect and improve battery performance.

Comparison with Similar Compounds

Sodium Trifluoroacetate: Similar in structure but with sodium instead of lithium. It is less soluble in organic solvents compared to lithium trifluoroacetate.

Potassium Trifluoroacetate: Another similar compound with potassium. It has different solubility and reactivity profiles.

Silver Trifluoroacetate: Used in different applications due to its unique properties, such as in catalysis and as a reagent in organic synthesis.

Uniqueness of this compound:

Solubility: this compound is more soluble in organic solvents compared to its sodium and potassium counterparts.

Reactivity: It has unique reactivity patterns, making it a preferred choice in certain organic synthesis and polymerization reactions.

Applications: Its use in battery technology and mass spectrometry sets it apart from other trifluoroacetate salts.

Properties

CAS No. |

2923-17-3 |

|---|---|

Molecular Formula |

C2HF3LiO2 |

Molecular Weight |

121.0 g/mol |

IUPAC Name |

lithium;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C2HF3O2.Li/c3-2(4,5)1(6)7;/h(H,6,7); |

InChI Key |

NBVMCMSJGNOOCF-UHFFFAOYSA-N |

SMILES |

[Li+].C(=O)(C(F)(F)F)[O-] |

Canonical SMILES |

[Li].C(=O)(C(F)(F)F)O |

Key on ui other cas no. |

2923-17-3 |

Pictograms |

Acute Toxic; Environmental Hazard |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

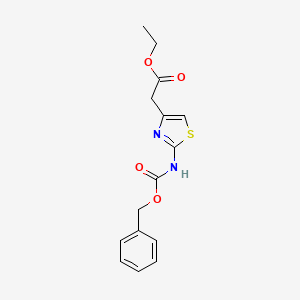

![1H-Imidazo[4,5-c]pyridin-2-amine](/img/structure/B1592542.png)

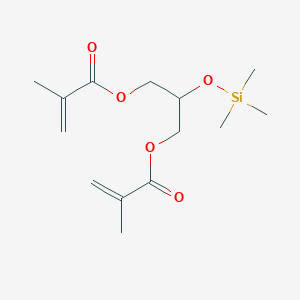

![Silane, trimethyl[2-(2-propenyloxy)ethoxy]-](/img/structure/B1592560.png)

![Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1592564.png)